2,4,6-Trichloronicotinaldehyde

Description

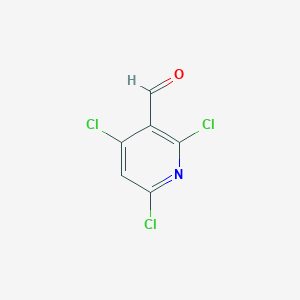

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESMQRUOHBZJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604093 | |

| Record name | 2,4,6-Trichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-66-2 | |

| Record name | 2,4,6-Trichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,4,6-Trichloronicotinaldehyde from 2,4,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic route for the preparation of 2,4,6-trichloronicotinaldehyde, a potentially valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,4,6-trichloropyridine. Due to the electron-deficient nature of the starting material, which deactivates the pyridine ring towards classical electrophilic formylation methods, the recommended strategy involves a directed ortho-lithiation followed by quenching with a suitable formylating agent. This approach offers a regioselective pathway to introduce a formyl group at the C-3 position of the pyridine nucleus. This document provides a comprehensive, albeit theoretical, experimental protocol based on analogous transformations, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Substituted nicotinic aldehydes are important intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The presence of a trichlorinated pyridine scaffold, as in this compound, offers multiple sites for further functionalization through nucleophilic aromatic substitution, cross-coupling reactions, or modifications of the aldehyde group. This versatility makes it a highly attractive, albeit challenging, synthetic target.

The primary challenge in the formylation of 2,4,6-trichloropyridine lies in the strong electron-withdrawing effect of the three chlorine atoms, which significantly deactivates the pyridine ring towards electrophilic attack. Consequently, standard formylation techniques such as the Vilsmeier-Haack or Gattermann reactions are anticipated to be ineffective. To overcome this, a strategy that enhances the nucleophilicity of the pyridine ring is required. Directed ortho-metalation, specifically lithiation, provides a powerful tool for the regioselective functionalization of such electron-poor heteroaromatic systems.[1][2]

This guide proposes a robust protocol for the synthesis of this compound via the directed lithiation of 2,4,6-trichloropyridine at the C-3 position using lithium diisopropylamide (LDA), followed by the introduction of the formyl group by reaction with N,N-dimethylformamide (DMF).[3][4]

Proposed Synthetic Pathway

The proposed synthesis is a two-step, one-pot procedure. The first step involves the deprotonation of 2,4,6-trichloropyridine at the C-3 position using a strong, non-nucleophilic base, LDA, at low temperature. The resulting highly reactive 2,4,6-trichloro-3-pyridyllithium intermediate is then quenched with the electrophilic formylating agent, DMF. Subsequent aqueous workup hydrolyzes the intermediate adduct to afford the desired this compound.

Figure 1. Proposed synthetic workflow for this compound.

Quantitative Data Summary

While no specific literature data for this exact transformation is available, the following table outlines the proposed reaction conditions and expected outcomes based on analogous formylations of halopyridines via lithiation.[3][5][6]

| Parameter | Value/Condition | Notes |

| Starting Material | 2,4,6-Trichloropyridine | Commercially available. |

| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base to prevent addition to the pyridine ring. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent is crucial for stabilizing the organolithium intermediate. |

| Lithiation Temperature | -78 °C | Low temperature is essential to ensure regioselectivity and prevent side reactions. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | A common and effective electrophile for introducing a formyl group. |

| Quenching Temperature | -78 °C to Room Temperature | Gradual warming allows for the complete reaction. |

| Stoichiometry (Base) | 1.1 - 1.5 equivalents | A slight excess of base is recommended to ensure complete deprotonation. |

| Stoichiometry (DMF) | 1.5 - 2.0 equivalents | An excess of the electrophile is used to drive the reaction to completion. |

| Expected Yield | 50 - 70% | Based on yields reported for similar reactions on other halopyridines. |

Detailed Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Inert gas (Argon or Nitrogen) supply

-

Dry ice/acetone bath

-

2,4,6-Trichloropyridine

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 1: Preparation of LDA Solution (in situ)

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add anhydrous THF (specify volume based on scale).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.2 eq.) to the cooled THF via syringe.

-

To this solution, add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Lithiation of 2,4,6-Trichloropyridine

-

Dissolve 2,4,6-trichloropyridine (1.0 eq.) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.

-

Slowly add the solution of 2,4,6-trichloropyridine to the pre-formed LDA solution at -78 °C dropwise via syringe or a dropping funnel.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

Step 3: Formylation

-

To the solution of the 2,4,6-trichloro-3-pyridyllithium intermediate at -78 °C, slowly add anhydrous DMF (1.5 eq.) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for an additional hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Workup and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyridine presents a significant challenge due to the deactivated nature of the pyridine ring. The proposed method, utilizing a directed ortho-lithiation with LDA followed by formylation with DMF, offers a strategically sound and viable solution. This approach is expected to provide the target compound in moderate to good yields and high regioselectivity. The resulting this compound is a versatile intermediate poised for further elaboration in the development of novel pharmaceuticals and other high-value chemical entities. This guide provides a detailed, practical framework for researchers to undertake this synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,4,6-Trichloronicotinaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloronicotinaldehyde, with the CAS number 1261269-66-2, is a chlorinated pyridine derivative that holds potential as a versatile building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive aldehyde group and three chlorine atoms on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and explores its potential applications in medicinal chemistry and drug development based on the activities of related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1261269-66-2 | [1] |

| Molecular Formula | C₆H₂Cl₃NO | [1] |

| Molecular Weight | 210.45 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point (Predicted) | 297.5 ± 35.0 °C | [1] |

| Density (Predicted) | 1.616 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -4.22 ± 0.10 | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

| InChI | 1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H | [1] |

| SMILES | C1(Cl)=NC(Cl)=CC(Cl)=C1C=O | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, providing a reliable method for its laboratory-scale preparation.[1]

Experimental Protocol

Materials:

-

2,4,6-Trichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M solution in hexane)

-

Ethyl formate

-

Saturated ammonium chloride solution

-

0.5 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Heptane

Procedure:

-

Dissolve 2,4,6-Trichloropyridine (5 g, 27.4 mmol) in anhydrous THF (100 ml) in a reaction vessel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (22.27 ml, 28.8 mmol, 1.6 M hexane solution) to the reaction mixture at -78 °C and stir for 30 minutes.

-

Add ethyl formate (10.15 g, 137 mmol) to the mixture, ensuring the internal temperature is maintained below -74 °C.

-

Stir the reaction mixture continuously at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 heptane/EtOAc eluent system until the starting material is completely consumed.

-

Upon completion, quench the reaction at -78 °C by adding saturated ammonium chloride solution (50 ml) followed by 0.5 N HCl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with EtOAc.

-

Wash the organic phase with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product (a light yellow solid) by flash chromatography on silica gel using a 0-20% EtOAc/heptane gradient as the eluent.

-

The final product, this compound, is obtained as a white solid with a reported yield of 88% (5.1 g).[1]

¹H NMR Data: (400 MHz, CDCl₃) δ 10.42 (s, 1H), 7.45 (s, 1H).[1]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 2,4,6-Trichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,4,6-Trichloronicotinaldehyde. While experimental data on its specific biological activities are limited, this document explores potential avenues for research based on the known activities of related substituted nicotinaldehydes and nicotinamides. Detailed experimental protocols for its synthesis and predicted spectroscopic data are presented to facilitate further investigation and application of this compound in chemical and pharmaceutical research.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₃NO.[1] The presence of three chlorine atoms and an aldehyde group on the pyridine ring suggests a molecule with unique electronic and chemical properties, making it a compound of interest for various chemical syntheses and potential biological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on predictions and should be confirmed by experimental analysis.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₃NO | [1] |

| Molecular Weight | 210.45 g/mol | [1] |

| Appearance | Off-white to light yellow solid (Predicted) | [1] |

| Boiling Point | 297.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.616 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -4.22 ± 0.10 (Predicted) | [1] |

| InChI | InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H | [1] |

| InChIKey | RESMQRUOHBZJCA-UHFFFAOYSA-N | [1] |

| SMILES | C1(Cl)=NC(Cl)=CC(Cl)=C1C=O | [1] |

| CAS Number | 1261269-66-2 | [1][2] |

Synthesis

The synthesis of this compound can be achieved through the formylation of 2,4,6-trichloropyridine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-Trichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Ethyl formate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

0.5 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Heptane

Procedure:

-

Dissolve 2,4,6-Trichloropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) to the solution at -78 °C and stir for 30 minutes.

-

Add ethyl formate (5.0 eq) while maintaining the internal temperature below -74 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a heptane/EtOAc (9:1) eluent system.

-

Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution, followed by 0.5 N HCl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with EtOAc.

-

Wash the organic phase with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of 0-20% EtOAc in heptane to yield this compound as a white solid.

Logical Workflow for Synthesis:

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental spectra are not widely available in the public domain, predicted data and known experimental values for the proton NMR are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.42 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.45 | Singlet | 1H | Pyridine ring proton (C5-H) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number and types of carbon environments in the molecule. The following are predicted chemical shifts.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde carbonyl carbon (C=O) |

| ~155 | C2 (C-Cl) |

| ~150 | C6 (C-Cl) |

| ~140 | C4 (C-Cl) |

| ~130 | C3 (C-CHO) |

| ~125 | C5 (C-H) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum indicates the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1710 | Strong | Carbonyl (C=O) stretch of the aldehyde |

| ~1550, ~1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~850-750 | Strong | C-Cl stretching |

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 209, 211, 213 | Molecular ion (M⁺) cluster due to the presence of three chlorine isotopes (³⁵Cl and ³⁷Cl) |

| 180, 182, 184 | [M-CHO]⁺ fragment |

| 145, 147 | [M-CHO-Cl]⁺ fragment |

Potential Biological Activity and Research Directions

While no specific biological activity has been reported for this compound, the nicotinaldehyde and nicotinamide scaffolds are present in various biologically active molecules. This suggests that this compound could be a valuable starting material or a candidate for biological screening.

Potential Areas of Investigation:

-

Antimicrobial Activity: Halogenated aromatic compounds often exhibit antimicrobial properties.

-

Enzyme Inhibition: The aldehyde functionality can react with active site residues of certain enzymes.

-

Precursor for Pharmacologically Active Compounds: This molecule can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Proposed Experimental Workflow for Biological Screening:

Safety and Handling

Conclusion

This compound is a readily synthesizable compound with the potential for further chemical and biological exploration. This guide provides the foundational information, including its synthesis and predicted spectral characteristics, to aid researchers in their investigations. The lack of extensive biological data presents an opportunity for new research into the potential applications of this and related halogenated nicotinaldehydes in drug discovery and materials science.

References

Physical properties of 2,4,6-Trichloronicotinaldehyde.

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trichloronicotinaldehyde

Introduction

This compound is a chlorinated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde group and three chlorine atoms on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its physical and chemical properties, spectral data, and a detailed experimental protocol for its synthesis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1261269-66-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₂Cl₃NO | |

| Molecular Weight | 210.45 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 297.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.616 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | 97% | [4] |

| pKa | -4.22 ± 0.10 (Predicted) | [1] |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [1][4] |

Structural Identifiers

For unambiguous identification, the following structural identifiers are provided.

| Identifier | Value | Reference |

| IUPAC Name | 2,4,6-trichloropyridine-3-carbaldehyde | |

| SMILES | C1(Cl)=NC(Cl)=CC(Cl)=C1C=O | [1] |

| InChI | InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H | [1][4] |

| InChIKey | RESMQRUOHBZJCA-UHFFFAOYSA-N | [1][4] |

Spectral Data

The following table summarizes the available nuclear magnetic resonance (NMR) data for this compound, which is essential for its structural confirmation.

| Spectrum | Details | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm) = 10.42 (s, 1H), 7.45 (s, 1H) | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2,4,6-trichloropyridine.[1]

Materials:

-

2,4,6-Trichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 1.6 M in hexane

-

Ethyl formate

-

Saturated ammonium chloride solution

-

0.5 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Heptane

Procedure:

-

Dissolve 2,4,6-trichloropyridine (5 g, 27.4 mmol) in anhydrous THF (100 ml).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (22.27 ml, 28.8 mmol, 1.6 M hexane solution) at -78 °C and stir for 30 minutes.

-

Add ethyl formate (10.15 g, 137 mmol), ensuring the internal temperature is maintained below -74 °C.

-

Stir the reaction mixture continuously at -78 °C until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) using a 9:1 heptane/EtOAc eluent.

-

Quench the reaction at -78 °C with a saturated ammonium chloride solution (50 ml) and 0.5 N HCl solution.

-

Warm the mixture to room temperature and extract with EtOAc.

-

Wash the organic phase with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product (a light yellow solid) by flash chromatography on silica gel using a 0-20% EtOAc/heptane gradient as the eluent to yield 5.1 g (88% yield) of this compound as a white solid.[1]

Visualizations

Logical Relationship of Properties

The following diagram illustrates the key characteristics of this compound and their interconnections.

Experimental Workflow: Synthesis

This diagram outlines the step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4,6-Trichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloronicotinaldehyde is a halogenated heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the presence of multiple reactive sites: three chlorine atoms susceptible to nucleophilic substitution and an aldehyde group capable of a wide range of chemical transformations. This guide focuses specifically on the reactivity of the aldehyde moiety, providing a comprehensive overview of its expected chemical behavior, supported by general experimental protocols and predicted outcomes based on the electronic properties of the highly chlorinated pyridine ring.

The pyridine ring, being electron-deficient, is further deactivated by the strong inductive and mesomeric electron-withdrawing effects of the three chlorine substituents. This pronounced electron deficiency significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, this compound is anticipated to be more reactive towards nucleophiles than its non-chlorinated analog, nicotinaldehyde. However, steric hindrance from the chlorine atom at the 2-position may influence the approach of bulky nucleophiles.

This document serves as a technical resource, offering detailed methodologies for key transformations of the aldehyde group, quantitative data where available from analogous systems, and visual representations of reaction pathways and workflows to aid in experimental design and synthesis planning.

Synthesis of this compound

The primary synthetic route to this compound involves the formylation of 2,4,6-trichloropyridine. A common and effective method is the lithiation of 2,4,6-trichloropyridine followed by quenching with an electrophilic formylating agent.

Experimental Protocol: Lithiation and Formylation

Reaction:

Procedure:

-

A solution of 2,4,6-trichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 to 1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes at -78 °C.

-

Ethyl formate (or another suitable formylating agent such as N,N-dimethylformamide, DMF) (1.2 to 1.5 eq) is then added dropwise, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for an additional 1-2 hours, after which it is allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Table 1: Synthesis of this compound - Representative Data

| Starting Material | Formylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4,6-Trichloropyridine | Ethyl Formate | THF | n-BuLi | -78 | 2 | ~80-90 | General Protocol |

| 2,4,6-Trichloropyridine | DMF | THF | n-BuLi | -78 | 2 | Variable | General Protocol |

Note: Yields are estimates based on general organometallic reactions and may vary depending on specific reaction conditions and scale.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Reactivity of the Aldehyde Group

The highly electron-withdrawing nature of the trichlorinated pyridine ring significantly activates the aldehyde group towards nucleophilic attack. This section details several key reactions of the aldehyde functionality.

Nucleophilic Addition Reactions

The polarized carbonyl group of this compound readily undergoes addition reactions with a variety of nucleophiles.

Reaction with Grignard or organolithium reagents is expected to proceed efficiently to form secondary alcohols.

General Reaction:

Experimental Protocol (General):

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is cooled to 0 °C or -78 °C under an inert atmosphere.

-

The Grignard reagent (e.g., phenylmagnesium bromide) or organolithium reagent (e.g., phenyllithium) (1.1 eq) is added dropwise.

-

The reaction is stirred for 1-3 hours at the same temperature and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography or recrystallization.

Table 2: Predicted Outcome of Grignard/Organolithium Reactions

| Reagent | Product | Predicted Yield (%) |

| Phenylmagnesium Bromide | 2,4,6-Trichloro-α-phenylnicotinyl alcohol | > 85 |

| Methyllithium | 2,4,6-Trichloro-α-methylnicotinyl alcohol | > 85 |

Note: These are predicted yields based on the high reactivity of the aldehyde.

Diagram 2: Grignard Reaction Workflow

Caption: Workflow for the Grignard reaction.

Reduction to Alcohol

The aldehyde group can be readily reduced to the corresponding primary alcohol, 2,4,6-trichloronicotinyl alcohol, using standard reducing agents.

Experimental Protocol (Sodium Borohydride Reduction):

-

This compound (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄) (1.0 to 1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of water or dilute acid.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Table 3: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Predicted Yield (%) |

| NaBH₄ | Methanol | 0 to rt | > 95 |

| LiAlH₄ | THF | 0 to rt | > 95 |

Note: Due to the high reactivity, mild reducing agents like NaBH₄ are sufficient and preferred for safety and selectivity.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group to a carboxylic acid, 2,4,6-trichloronicotinic acid, can be achieved using various oxidizing agents.

Experimental Protocol (Potassium Permanganate Oxidation):

-

This compound (1.0 eq) is suspended in a mixture of acetone and water.

-

Potassium permanganate (KMnO₄) (1.0 to 1.2 eq) is added portion-wise, and the mixture is stirred vigorously. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

After the purple color of the permanganate has disappeared, the reaction mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is acidified with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Table 4: Oxidation of this compound

| Oxidizing Agent | Solvent | Conditions | Predicted Yield (%) |

| KMnO₄ | Acetone/Water | Room Temperature | > 80 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to rt | > 85 |

Imine Formation (Schiff Base Synthesis)

The aldehyde reacts with primary amines to form imines or Schiff bases, which are valuable intermediates for further functionalization.

Experimental Protocol (General):

-

This compound (1.0 eq) and a primary amine (e.g., aniline or benzylamine) (1.0 to 1.1 eq) are dissolved in a suitable solvent like ethanol or toluene.

-

A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude imine is purified by recrystallization or column chromatography.

Table 5: Imine Formation from this compound

| Amine | Product | Predicted Yield (%) |

| Aniline | N-(2,4,6-trichlorobenzylidene)aniline | > 90 |

| Benzylamine | N-(2,4,6-trichlorobenzylidene)benzylamine | > 90 |

Diagram 3: Imine Formation Mechanism

Caption: Mechanism of imine formation.

Knoevenagel Condensation

This condensation reaction with active methylene compounds provides a route to α,β-unsaturated products.

Experimental Protocol (with Malononitrile):

-

This compound (1.0 eq) and malononitrile (1.0 eq) are dissolved in ethanol or toluene.

-

A catalytic amount of a base, such as piperidine or triethylamine, is added.

-

The mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

The product often precipitates from the reaction mixture upon formation or cooling.

-

The solid is collected by filtration, washed with a cold solvent, and can be recrystallized for further purification.

Table 6: Knoevenagel Condensation of this compound

| Active Methylene Compound | Base Catalyst | Product | Predicted Yield (%) |

| Malononitrile | Piperidine | 2-(2,4,6-trichloropyridin-3-ylidene)malononitrile | > 90 |

| Diethyl malonate | Piperidine | Diethyl 2-(2,4,6-trichloropyridin-3-ylidene)malonate | > 80 |

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene with a defined double bond position.

Experimental Protocol (with Methyltriphenylphosphonium Bromide):

-

Methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF under an inert atmosphere.

-

A strong base such as n-butyllithium or sodium hydride (1.1 eq) is added at 0 °C or room temperature to generate the ylide (a color change, typically to orange or yellow, is observed).

-

The mixture is stirred for 30-60 minutes.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.

-

The reaction is stirred for several hours at room temperature or with gentle heating.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Table 7: Wittig Reaction of this compound

| Phosphonium Salt | Product | Predicted Yield (%) |

| Methyltriphenylphosphonium bromide | 2,4,6-trichloro-3-vinylpyridine | > 70 |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2,4,6-trichloropyridin-3-yl)acrylate | > 80 |

Diagram 4: Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

Conclusion

The aldehyde group of this compound is a highly reactive functional group, rendered even more electrophilic by the potent electron-withdrawing effects of the three chlorine atoms on the pyridine ring. This heightened reactivity allows for a diverse array of chemical transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions, which are expected to proceed with high efficiency. The experimental protocols provided in this guide, though based on general chemical principles, offer a solid foundation for the synthesis of a wide variety of derivatives from this versatile building block. For drug development professionals and synthetic chemists, this compound represents a valuable starting material for the construction of complex molecular architectures with potential biological activity. Further experimental validation is encouraged to optimize the specific reaction conditions for each transformation.

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Nicotin-aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotin-aldehydes, derivatives of pyridine-3-carbaldehyde, represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them crucial intermediates in the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted nicotin-aldehydes, offering a comprehensive resource for researchers in the field.

Historical Perspective and Discovery

The journey of substituted nicotin-aldehydes is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from coal tar in the mid-19th century, its synthetic accessibility was significantly advanced by Arthur Rudolf Hantzsch's synthesis in 1881.[1] The parent compound, nicotin-aldehyde (pyridine-3-carbaldehyde), became commercially available over time, with early synthetic methods including the ozonization of stilbazole and the decomposition of nicotinic acid hydrazide derivatives.[2]

The exploration of substituted nicotin-aldehydes began as chemists sought to modulate the properties of the pyridine ring for various applications. Early efforts in the mid-20th century focused on fundamental substitution reactions, laying the groundwork for the diverse array of derivatives known today. For instance, methods for preparing pyridine aldehydes from cyanopyridines were being explored, highlighting the early interest in functionalizing the pyridine core.[3] The development of synthetic routes to halogenated derivatives, such as 2-chloronicotin-aldehyde, and hydroxylated analogues, like 6-hydroxynicotinaldehyde, marked significant milestones, opening avenues for further chemical elaboration.[4][5][6][7] The synthesis of 2-aminonicotinaldehyde further expanded the chemical space, providing a key building block for more complex heterocyclic systems.[8][9][10]

Key Synthetic Methodologies

The synthesis of substituted nicotin-aldehydes has evolved from classical, often harsh, methods to more sophisticated and efficient catalytic processes.

Halogenated Nicotin-aldehydes

Halogenated nicotin-aldehydes are particularly valuable synthetic intermediates. The synthesis of 2-chloronicotinic acid, a precursor to 2-chloronicotinaldehyde, has been a subject of interest due to its utility in pharmaceuticals and agrochemicals.[11][12]

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde [4]

-

Reduction of 2-Chloronicotinic Acid:

-

To a solution of 2-chloronicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), slowly add sodium borohydride (NaBH4) (1.5 equivalents) at 0°C.

-

Subsequently, add boron trifluoride diethyl etherate (BF3·OEt2) (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Adjust the pH to 8-9 with a suitable base and extract the product, 2-chloronicotinyl alcohol, with ethyl acetate.

-

-

Oxidation to 2-Chloronicotinaldehyde:

-

Dissolve the obtained 2-chloronicotinyl alcohol in dichloromethane (DCM).

-

Add manganese dioxide (MnO2) (5-10 equivalents) and reflux the mixture for 3-5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through celite and concentrate the filtrate to yield 2-chloronicotinaldehyde.

-

Hydroxylated and Aminated Nicotin-aldehydes

The introduction of hydroxyl and amino groups onto the nicotin-aldehyde scaffold provides opportunities for hydrogen bonding interactions in biological targets and serves as a handle for further functionalization.

Experimental Protocol: Synthesis of 6-Aminonicotinaldehyde [13]

The synthesis of 6-aminonicotinaldehyde often starts from 6-chloronicotinonitrile or a related precursor. A common strategy involves the nucleophilic substitution of the chloro group with an amino source, followed by the reduction of the nitrile to an aldehyde.

-

Amination of a 6-Halonicotinonitrile:

-

React 6-chloronicotinonitrile with a source of ammonia or a protected amine in a suitable solvent under elevated temperature or palladium catalysis.

-

-

Reduction of the Nitrile:

-

The resulting 6-aminonicotinonitrile is then reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

-

Physicochemical and Biological Properties

The nature and position of the substituent on the nicotin-aldehyde ring profoundly influence its physicochemical and biological properties.

Physicochemical Properties

Halogen substituents, for instance, modulate the electronic character of the pyridine ring. The high electronegativity of fluorine and chlorine can create significant molecular dipoles, affecting properties like solubility and bioavailability.[14] The presence of electron-withdrawing or electron-donating groups also impacts the reactivity of the aldehyde and the pyridine nitrogen.

Table 1: Physicochemical Properties of Selected Substituted Nicotin-aldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Nicotin-aldehyde | C6H5NO | 107.11 | 8 | 78-81 (10 mmHg) |

| 2-Chloronicotinaldehyde | C6H4ClNO | 141.55 | 36-38 | - |

| 6-Hydroxynicotinaldehyde | C6H5NO2 | 123.11 | 225-227 | - |

| 2-Aminonicotinaldehyde | C6H6N2O | 122.12 | 98-102 | 290.7 (760 mmHg) |

| 5-Bromonicotinaldehyde | C6H4BrNO | 186.01 | 96-100 | - |

Note: Data compiled from various sources. Boiling and melting points can vary based on experimental conditions.

Biological Activity and Signaling Pathways

Substituted nicotin-aldehydes and their derivatives often exert their biological effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a multitude of physiological and pathological processes.

The binding of agonists to nAChRs can trigger several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial in regulating cell survival, proliferation, and apoptosis.[15][16][17] The therapeutic potential of targeting these pathways has been explored in various diseases, including cancer and neurodegenerative disorders. While much of the research has focused on nicotine, the structural diversity of substituted nicotin-aldehydes offers the potential for more selective modulation of these pathways. For example, cinnamaldehyde, an aromatic aldehyde, has been shown to attenuate kidney senescence and injury through the PI3K/Akt pathway.[18][19]

Table 2: Biological Activity of Selected Nicotinic Acetylcholine Receptor Modulators

| Compound | Target nAChR Subtype | Activity | IC50 / Ki (nM) | Reference |

| Epibatidine | α4β2 | Agonist | Ki = 0.026 | [20] |

| Varenicline | α4β2 | Partial Agonist | Ki = 0.12 | [20] |

| 2'-Fluoro-3'-(phenyl)deschloroepibatidine | α4β2 | Antagonist | Ki = 0.03 - 0.94 | [20] |

| Compound 7 (β-Substituted Nitromethylene) | Aphid nAChRs | Agonist | LC50 = 0.01567 mmol/L | [21] |

| Compound 9 (β-Substituted Nitromethylene) | Aphid nAChRs | Agonist | LC50 = 0.00974 mmol/L | [21] |

Note: This table includes data for nicotine analogues and derivatives to illustrate the range of activities and targets. IC50 and Ki values are highly dependent on the assay conditions.

Modern Applications and Future Directions

Substituted nicotin-aldehydes continue to be indispensable tools in drug discovery and development. They serve as key starting materials for the synthesis of novel nAChR modulators with potential applications in treating neurological disorders, pain, and inflammation. The development of positive allosteric modulators (PAMs) of nAChRs is a particularly active area of research, aiming for more subtle and physiologically relevant receptor modulation.[22][23][24] Furthermore, these aldehydes are utilized in the synthesis of neonicotinoid insecticides, although concerns about their environmental impact have prompted research into more sustainable alternatives.[21]

The future of substituted nicotin-aldehyde chemistry lies in the development of more efficient, selective, and sustainable synthetic methods. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel derivatives with tailored biological activities.[25][26]

Visualizations

Signaling Pathways

Caption: nAChR signaling cascade initiated by a substituted nicotin-aldehyde agonist.

Experimental Workflow

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 3. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 4. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 6. 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. 2-Aminonicotinaldehyde | CAS#:7521-41-7 | Chemsrc [chemsrc.com]

- 11. hu.bloomtechz.com [hu.bloomtechz.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Aminonicotinaldehyde CAS#: 69879-22-7 [amp.chemicalbook.com]

- 14. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 15. Effects of nicorandil on PI3K/Akt signaling pathway and its anti-apoptotic mechanisms in coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cinnamaldehyde attenuates kidney senescence and injury through PI3K/Akt pathway-mediated autophagy via downregulating miR-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of Potent Positive Allosteric Modulators of the α3β2 Nicotinic Acetylcholine Receptor by a Chemical Space Walk in ChEMBL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 24. Discovery of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor: Scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the characterization of 2,4,6-trichloronicotinaldehyde, a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Summary of Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound. At present, detailed experimental Infrared (IR) and Mass Spectrometry (MS) data for this specific compound are not widely available in public spectroscopic databases. Researchers are encouraged to acquire this data experimentally for comprehensive characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 10.42 | Singlet | 1H | Aldehyde (CHO) | Chloroform-d₃ |

| 7.45 | Singlet | 1H | Aromatic (Ar-H) | Chloroform-d₃ |

Data sourced from commercially available information.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~155 | C4 (C-Cl) |

| ~152 | C2 (C-Cl) |

| ~148 | C6 (C-Cl) |

| ~130 | C3 (C-CHO) |

| ~120 | C5 (C-H) |

Note: These are predicted values based on structure-activity relationships and typical chemical shifts for similar chlorinated pyridine derivatives. Experimental verification is required.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described in United States Patent US2018/111932 A1. The general procedure involves the formylation of a pre-existing chlorinated pyridine scaffold. A representative synthetic procedure is outlined below:

Materials:

-

2,4,6-Trichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl formate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

0.5 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

A solution of 2,4,6-trichloropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.05 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the lithiated intermediate.

-

Ethyl formate (5 equivalents) is then added slowly, ensuring the internal temperature remains below -74 °C.

-

The reaction mixture is stirred at -78 °C until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution, followed by 0.5 N HCl.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to yield this compound as a solid.

Visualizations

Diagram 1: General Workflow for Spectroscopic Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the characterization of this compound. For definitive structural confirmation, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses.

A Comprehensive Technical Review of 2,4,6-Trichloronicotinaldehyde and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2,4,6-trichloronicotinaldehyde and its analogs, focusing on their synthesis, chemical properties, and potential biological activities. While direct biological data for this compound is limited in publicly available literature, this review compiles relevant information on structurally similar compounds to infer its potential applications and guide future research.

Synthesis and Chemical Properties

This compound is a chlorinated pyridine derivative with the chemical formula C₆H₂Cl₃NO. Its structure combines the reactivity of an aldehyde group with the chemical scaffold of a polychlorinated pyridine ring, making it a versatile intermediate for organic synthesis.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2,4,6-trichloropyridine.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,4,6-Trichloropyridine, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexane, Ethyl formate, saturated aqueous Ammonium Chloride (NH₄Cl), 0.5 N Hydrochloric acid (HCl), Ethyl acetate (EtOAc), brine, Magnesium sulfate (MgSO₄), silica gel, heptane.

-

Procedure:

-

Dissolve 2,4,6-trichloropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add n-butyllithium (1.05 eq) to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add ethyl formate (5.0 eq) to the reaction mixture, ensuring the internal temperature remains below -74 °C.

-

Continue stirring at -78 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride, followed by 0.5 N HCl.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with brine, dry it over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of 0-20% ethyl acetate in heptane to yield this compound as a white solid.

-

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261269-66-2 |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.45 g/mol |

| Appearance | Off-white to light yellow solid |

| Boiling Point | 297.5 ± 35.0 °C (Predicted) |

| Density | 1.616 ± 0.06 g/cm³ (Predicted) |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Biological Activities of Analogs

Cytotoxicity of Chlorinated Pyridines

Studies on chlorinated pyridines have demonstrated potential cytotoxicity. For instance, 3-chloropyridine has been shown to exhibit dose-dependent cytotoxicity and clastogenicity in cultured V79 cells.[1] The presence of multiple chlorine atoms on the pyridine ring, as in this compound, may modulate this activity. The cytotoxicity of such compounds is an important consideration in drug development, as it can indicate potential anticancer activity or toxicity concerns.

Antimicrobial and Antifungal Activities of Substituted Pyridine Carboxaldehydes

Pyridine carboxaldehyde derivatives have been investigated for their antimicrobial and antifungal properties. The aldehyde functional group is known to react with biological nucleophiles, which can contribute to its bioactivity.

-

Antibacterial Activity: Chalcones derived from pyridine carboxaldehydes have shown activity against bacteria such as S. aureus and S. typhi.[2]

-

Antifungal Activity: Certain substituted pyridine derivatives have demonstrated antifungal properties. For example, some nicotinaldehyde-based 1,4-dihydropyridine dicarboxylates have been identified as potent antifungal agents.[3]

The combination of a reactive aldehyde and a halogenated pyridine core in this compound suggests that it and its derivatives could be promising candidates for the development of new antimicrobial and antifungal agents.

Experimental Protocol: General Agar Diffusion Method for Antimicrobial Screening

-

Materials: Nutrient agar, test microorganisms (e.g., E. coli, S. aureus), sterile filter paper discs, solutions of test compounds in a suitable solvent (e.g., DMSO), positive control (standard antibiotic), negative control (solvent).

-

Procedure:

-

Prepare sterile nutrient agar plates.

-

Seed the agar with the test microorganism.

-

Impregnate sterile filter paper discs with known concentrations of the test compounds, positive control, and negative control.

-

Place the discs on the surface of the seeded agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.[2]

-

Potential Signaling Pathways and Mechanisms of Action

While no specific signaling pathways have been elucidated for this compound, the activities of its analogs suggest potential mechanisms of action that warrant investigation.

Potential as Enzyme Inhibitors

The nicotin-aldehyde scaffold is present in various molecules with enzyme-inhibitory activity. For example, certain nicotinaldehyde-based azlactones have shown α-glucosidase inhibitory activity. The electrophilic nature of the aldehyde group in this compound could allow it to interact with nucleophilic residues in the active sites of various enzymes, leading to inhibition.

Caption: Potential enzyme inhibition by this compound.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Given its structural similarity to nicotine, it is plausible that this compound or its derivatives could interact with nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) studies on nicotine analogs have shown that substitution on the pyridine ring can significantly influence nAChR affinity.[4] Further investigation is required to determine if this compound acts as an agonist or antagonist at these receptors.

Caption: Hypothetical interaction with nicotinic acetylcholine receptors.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for drug discovery. The synthetic accessibility and the potential for diverse functionalization of both the aldehyde and the chlorinated pyridine ring offer a rich platform for generating novel analogs.

Future research should focus on:

-

Direct Biological Screening: Comprehensive screening of this compound and its derivatives against a panel of cancer cell lines, bacteria, and fungi to directly assess its bioactivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by active compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.

-

In Silico and Predictive Modeling: Utilizing computational tools to predict the bioactivity and potential targets of novel analogs to guide synthetic efforts.[5][6]

References

- 1. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2,4,6-Trichloronicotinaldehyde: A Technical Guide

Disclaimer: Limited direct safety and toxicity data is available for 2,4,6-Trichloronicotinaldehyde. This guide synthesizes available information for the compound and extrapolates potential hazards and handling precautions based on structurally similar chlorinated aromatic aldehydes and pyridines. Researchers and drug development professionals should handle this compound with extreme caution, assuming it to be hazardous and toxic. A comprehensive, substance-specific risk assessment should be conducted before any handling.

Introduction

This compound is a halogenated heterocyclic aldehyde with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a chlorinated pyridine ring and an aldehyde functional group, suggests the need for stringent safety protocols. This technical guide provides a summary of available data and outlines recommended safety and handling procedures to minimize exposure and mitigate risks for laboratory personnel.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS No. 1261269-66-2) is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H2Cl3NO | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 297.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.616 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -4.22 ± 0.10 (Predicted) | [1] |

Hazard Identification and Toxicity

While no specific toxicity studies for this compound were found, data from analogous compounds such as 2,4,6-Trichlorophenol and other chlorinated aromatic compounds indicate several potential hazards.

Potential Health Effects:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Similar compounds can cause irritation to the skin, eyes, and respiratory tract.[3]

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3]

-

Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs.[2] Some chlorinated phenols are classified as probable human carcinogens.[4]

A summary of potential hazards based on related compounds is provided in Table 2.

| Hazard Class | Potential Effect | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[3] |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

4.1 Engineering Controls

-

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

4.2 Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if contaminated, punctured, or showing signs of degradation.[6]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin and Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron or suit. Ensure clothing fully covers the skin.

-

Respiratory Protection: If the substance is handled outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

4.3 General Hygiene Practices

-

Avoid formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.

4.4 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Store under an inert gas (nitrogen or Argon) at 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

4.5 Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

First Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Conclusion

Given the lack of comprehensive safety data, this compound should be treated as a hazardous substance. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. Adherence to the precautionary measures outlined in this guide is crucial to ensure the safety of researchers and to minimize environmental impact.

References

Determining the Solubility of 2,4,6-Trichloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,4,6-trichloronicotinaldehyde in common organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house. Detailed procedures for gravimetric, spectroscopic, and chromatographic techniques are presented, alongside a structured framework for data presentation and analysis.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility profile in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. Solvent selection, guided by solubility data, directly impacts reaction kinetics, yield, crystal morphology, and bioavailability. This guide outlines established methods for quantifying the solubility of this compound to facilitate its effective utilization in research and development.

Predicting Solubility: General Principles

The principle of "like dissolves like" provides a qualitative starting point for solvent selection. This compound, being a moderately polar molecule due to the presence of a nitrogen atom, a carbonyl group, and chlorine atoms, is expected to exhibit appreciable solubility in polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be limited.

Factors influencing solubility include:

-

Polarity of the solvent and solute: A closer match in polarity generally leads to higher solubility.

-

Temperature: Solubility of solids in liquids typically increases with temperature.

-

Hydrogen bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility.

-

Molecular size and shape: Larger molecules may be more difficult to solvate.

While theoretical predictions are useful, empirical determination remains the gold standard for obtaining accurate solubility data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., N,N-Dimethylformamide | e.g., 25 | |||

| e.g., Tetrahydrofuran | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method will depend on the available equipment, the required accuracy, and the properties of the solvent.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Caption: General workflow for determining the solubility of a solid compound in a solvent.

Gravimetric Method

This is a straightforward and reliable method that does not require sophisticated instrumentation.

Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

Allow the vial to stand at the same constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a syringe fitted with a filter to prevent transfer of any solid particles.

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish or vial.

-

Record the exact mass of the supernatant transferred.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60°C). A vacuum oven is recommended to facilitate solvent removal.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The final mass of the residue is the mass of this compound that was dissolved in the known volume/mass of the solvent.

Calculation: Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant) x 100

UV-Vis Spectroscopic Method

This method is suitable for solvents in which this compound exhibits a distinct UV absorbance and is particularly useful for determining lower solubilities.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

The same equipment for saturated solution preparation as in the gravimetric method.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to find the λmax.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

-

-

Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution at a constant temperature.

-

Sample Analysis:

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Analytical balance

-

The same equipment for saturated solution preparation as in the gravimetric method.

Procedure:

-

Develop an HPLC Method:

-

Select a suitable mobile phase and column to achieve good separation and peak shape for this compound.

-

Determine the retention time and optimal detection wavelength for the compound.

-

-

Prepare a Calibration Curve:

-